molecular formula C9H9NO5 B043939 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one CAS No. 15893-52-4

2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one

Cat. No. B043939
CAS RN: 15893-52-4
M. Wt: 211.17 g/mol
InChI Key: GDNZNIJPBQATCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DIMBOA involves the isolation from natural sources, such as Zea mays, followed by chemical synthesis methods. Modified methodologies have allowed for the efficient extraction and synthesis of DIMBOA, its glucosides, and derivatives, facilitating research into their biological activities and potential agronomic utility. These synthetic approaches have enabled the production of DIMBOA in high yield, providing ample quantities for further study.

Molecular Structure Analysis

DIMBOA's molecular structure is characterized by the presence of hydroxyl and methoxy groups attached to a benzoxazin-3-one core. This structural configuration is crucial for its biological activity, with the hydroxyl and methoxy groups playing a key role in its bioactive properties. The structure-activity relationships of DIMBOA and its derivatives have been explored to understand the molecular mechanisms underlying their biological effects.

Chemical Reactions and Properties

DIMBOA undergoes various chemical reactions, including degradation and interaction with thiols, leading to the formation of different products with altered biological activities. These reactions are significant for understanding the ecological behavior of benzoxazinone-producing plants and the role of DIMBOA and its degradation products in plant defense mechanisms.

Physical Properties Analysis

The physical properties of DIMBOA, including its solubility, melting point, and stability, are important for its biological function and potential applications. These properties influence the compound's behavior in natural and synthetic environments, affecting its availability for biological activity and degradation dynamics in soil.

Chemical Properties Analysis

The chemical properties of DIMBOA, such as reactivity with nucleophiles and the effects of substituents on its biological activity, are central to its role as a natural defense compound in plants. The reactivity of DIMBOA with various chemical agents, including its reduction by thiols and degradation in soil, highlights its dynamic nature and the complexity of its interactions in ecological contexts.

For detailed insights and further reading, the following references provide extensive information on DIMBOA and related compounds:

Scientific Research Applications

  • Natural Herbicides, Antifungals, Antimicrobials, and Antifeedants : 1,4-benzoxazinones, including 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one, demonstrate potential as natural herbicides, antifungals, antimicrobials, and antifeedants. Their versatility and natural origin make them a promising source of bioactive compounds (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

  • Plant Defense : In wheat, benzoxazinones act as defense compounds during the juvenile stage of growth, retarding fungi germ tube growth and being generated from de novo synthesis (Nakagawa, Amano, Hirai, & Iwamura, 1995).

  • Herbicide Models : The degradation products of benzoxazinones, such as 2-aminophenoxazin-3-one, exhibit excellent phytotoxicity against standard target species, suggesting their potential as models for new herbicides (Macias, Marín, Oliveros-Bastidas, Castellano, Simonet, & Molinillo, 2005).

  • Soilborne Pathogen Protection : Concentrations of benzoxazinones in wheat roots are sufficient to protect plants against soilborne pathogens. These concentrations vary with the plant development stage and season (Stochmal, Kus, Martyniuk, & Oleszek, 2006).

  • Plant Root and Pest Interactions : A high-performance liquid chromatography method for separating and quantifying 1,4-benzoxazin-3-ones and benzoxazolin-2-ones in maize root extract has been developed. This method is useful for studying interactions between plant roots and subterranean pests (Xie, Atkinson, Arnason, Morand, & Philogéne, 1991).

  • Auxin-Inhibiting Substance : 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one rapidly converts into 6-methoxy-2-benzoxazolinone in maize, which is an auxin-inhibiting substance, potentially playing a role in phototropism (Kosemura, Yamamura, Anai, & Hasegawa, 1994).

  • Inhibition of Plasma Membrane H+-ATPase : 2,4-Dihydroxy-1,4-benzoxazin-3-ones significantly inhibit plasma membrane H+-ATPase activity in roots of Avena sativa and Vicia faba. This is correlated with their allelopathic effects on radicle elongation in A. sativa (Friebe, Roth, Kück, Schnabl, & Schulz, 1997).

Future Directions

The benzoxazinoid biosynthetic pathway, including the synthesis of DIMBOA, is a subject of ongoing research. Understanding this pathway could lead to the development of new strategies for pest control in agriculture . Furthermore, the potential effects of DIMBOA on other organisms and its role in plant defense mechanisms are also areas of interest for future research .

properties

IUPAC Name

2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-5-2-3-6-7(4-5)15-9(12)8(11)10(6)13/h2-4,9,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNZNIJPBQATCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C(O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936021
Record name 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dimboa

CAS RN

15893-52-4
Record name 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15893-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIHYDROXY-7-METHOXY-1,4-BENZOXAZIN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI783RU0DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 - 169 °C
Record name 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1,880
Citations
LN Meihls, V Handrick, G Glauser, H Barbier… - The Plant …, 2013 - academic.oup.com
Plants differ greatly in their susceptibility to insect herbivory, suggesting both local adaptation and resistance tradeoffs. We used maize (Zea mays) recombinant inbred lines to map a …
Number of citations: 251 academic.oup.com
JA Klun, CL Tipton, TA Brindley - Journal of Economic …, 1967 - academic.oup.com
When 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one was isolated from corn seedlings and bioassayed in an artificial diet for the European corn borer, Ostrinia nubilalis (Hübner), the …
Number of citations: 298 academic.oup.com
F Campos, J Atkinson, JT Arnason… - Journal of chemical …, 1989 - Springer
2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), the major hydroxamic acid present in corn, and its tritiated derivative, were prepared synthetically for use in the …
Number of citations: 89 link.springer.com
RH Hamilton - Weeds, 1964 - cambridge.org
A single-gene homozygous recessive mutant in an S1 inbred line of corn resulted in an 8- to 10-fold reduction in 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one content. Aqueous …
Number of citations: 96 www.cambridge.org
KJ Chen, YQ Zheng, CH Kong, SZ Zhang… - Journal of agricultural …, 2010 - ACS Publications
Despite increasing knowledge of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 6-methoxy-benzoxazolin-2-one (MBOA) as allelochemicals involved in the defense of …
Number of citations: 48 pubs.acs.org
M Cicek, D Blanchard, DR Bevan, A Esen - Journal of Biological Chemistry, 2000 - ASBMB
The maize β-glucosidase isozyme Glu1 hydrolyzes a broad spectrum of substrates in addition to its natural substrate DIMBOAGlc (2-O-β-d-glucopyranosyl-4-hydroxy-7-methoxy-1,4-…
Number of citations: 78 www.jbc.org
H Wu, T Haig, J Pratley, D Lemerle, M An - Journal of chromatography A, 1999 - Elsevier
A procedure using gas chromatography and tandem mass spectrometry (GC–MS–MS) has been developed for the identification and quantification of some allelochemicals in wheat (…
Number of citations: 99 www.sciencedirect.com
M Rostás - Journal of Pest Science, 2007 - Springer
Maize seedlings contain high amounts of glucosidically bound 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). The effects of DIMBOA on the feeding behaviour and …
Number of citations: 47 link.springer.com
H Wu, T Haig, J Pratley, D Lemerle, M An - Journal of chemical ecology, 2001 - Springer
An analytical technique employing gas chromatography and tandem mass spectrometry (GC/MS/MS) was employed to systematically screen fifty-eight wheat accessions for their …
Number of citations: 144 link.springer.com
CA Buchmann, A Nersesyan, B Kopp, D Schauberger… - Cancer letters, 2007 - Elsevier
Benzoxazinoids (BAs) are toxic constituents of sprouts of Gramineae such as wheat, maize and rye and are part of the plant defence system against pests. In the last years, sprouts have …
Number of citations: 32 www.sciencedirect.com

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